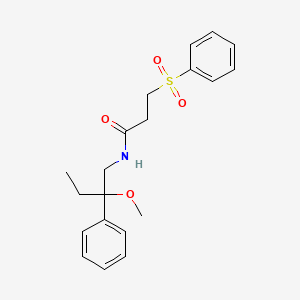

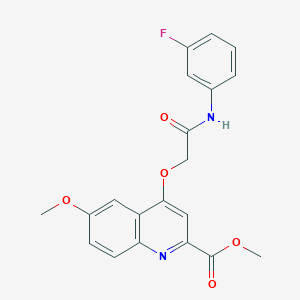

![molecular formula C9H15N3 B2542105 Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- CAS No. 1368106-54-0](/img/structure/B2542105.png)

Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- is a chemical compound with the molecular formula C11H16N4 . It is a significant structural component of a large number of agrochemicals and pharmaceuticals .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyrazine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyrazine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

Imidazo[1,5-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The structure of the compound is mainly based on the pattern and position of the substitution .Chemical Reactions Analysis

Imidazo[1,5-a]pyrazine is involved in various chemical reactions. For instance, it undergoes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions during its synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- include a molecular weight of 123.16, a boiling point of 340.0±30.0 °C, and a density of 1.33±0.1 g/cm3 .Applications De Recherche Scientifique

Agrochemicals and Pharmaceuticals

Imidazo[1,5-a]pyrazine is a significant structural component in a wide range of agrochemicals and pharmaceuticals. Researchers have devoted decades to synthesizing this compound, and numerous transformations now allow convenient access to imidazo[1,5-a]pyrazine from readily available starting materials .

Materials Science and Optoelectronic Devices

This class of aromatic heterocycles holds immense potential in materials science. Recent innovations have highlighted its use in optoelectronic devices. Imidazo[1,5-a]pyrazine derivatives exhibit luminescent properties, making them suitable for applications such as sensors, emitters for confocal microscopy, and imaging .

Anti-Cancer Agents

Researchers have explored the anti-cancer properties of imidazo[1,5-a]pyrazine derivatives. These compounds show promise as KRAS G12C inhibitors, which could contribute to novel antitumor therapies .

Synthetic Methodologies

The synthesis of imidazo[1,5-a]pyrazine involves various methodologies. Recent developments include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. These synthetic pathways enable efficient access to this valuable heterocycle .

Organic Electronics

Researchers investigate the use of imidazo[1,5-a]pyrazine derivatives in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety And Hazards

Orientations Futures

Imidazo[1,5-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It is a significant structural component of a large number of agrochemicals and pharmaceuticals . Therefore, it is expected that future research will continue to explore its potential applications in these areas.

Propriétés

IUPAC Name |

1-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7(2)9-8-5-10-3-4-12(8)6-11-9/h6-7,10H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERXAWCAZPTBIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2CNCCN2C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

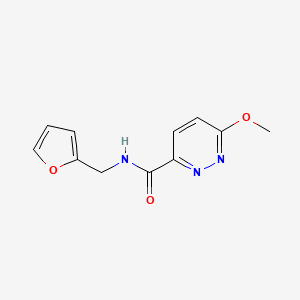

![N-(2-(methylthio)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2542023.png)

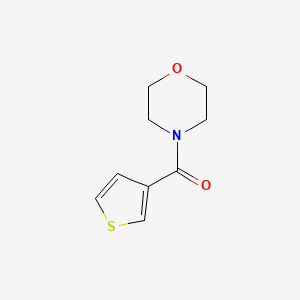

![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2542025.png)

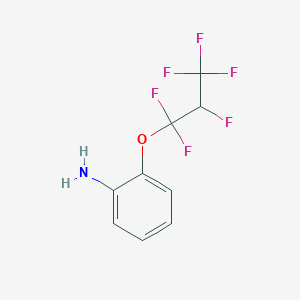

![Oxolan-2-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2542026.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbohydrazide](/img/structure/B2542027.png)

![1-(4-fluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2542030.png)

![4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2542031.png)

![3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-diene](/img/structure/B2542036.png)

![3-(2-chlorophenyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2542037.png)

![4-[(4-Iodophenoxy)methyl]benzoic acid](/img/structure/B2542039.png)